1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine
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Overview
Description
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine is a compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Scientific Research Applications
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
The synthesis of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine typically involves the sulfonylation of 2,5-dimethylthiophene followed by the reaction with 4-phenylpiperazine. The reaction conditions often include the use of sulfonyl chlorides and appropriate catalysts to facilitate the sulfonylation process . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]-4-phenylpiperazine can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-12-16(14(2)21-13)22(19,20)18-10-8-17(9-11-18)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPVSCHVWMMHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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